An In-depth Technical Guide to (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
An In-depth Technical Guide to (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
Introduction
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine, also known by its IUPAC name (S)-N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine, is a chiral phenethylamine derivative incorporating a pyrrolidine moiety. Its structural architecture suggests a potential for interaction with biological systems, particularly the central nervous system. This compound is of significant interest to researchers in neuropharmacology and medicinal chemistry due to its potential as a novel psychoactive substance and its utility as a synthetic intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and putative pharmacological profile, drawing upon existing knowledge of structurally related compounds to offer field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine are not extensively reported in publicly available literature. However, based on its molecular structure and data from analogous compounds, we can infer a likely profile.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 136329-39-0 | |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.32 g/mol | |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar phenethylamine derivatives. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. As a free base, it is likely to have low solubility in water, but its salt forms (e.g., hydrochloride) would be water-soluble. | General solubility of amines. |
| Boiling Point | Predicted to be >250 °C at atmospheric pressure. | Extrapolation from similar compounds. |
| Melting Point | Not available. | |
| Storage | Store at 0-8°C. | Supplier recommendation. |
Synthesis and Stereochemistry
The synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine presents a stereochemical challenge that can be addressed through either asymmetric synthesis or chiral resolution of a racemic mixture. A plausible and efficient approach involves a multi-step synthesis culminating in a reductive amination, followed by chiral resolution.
Proposed Synthetic Workflow
A logical synthetic pathway would commence with the synthesis of the racemic intermediate, 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one, followed by reductive amination and subsequent chiral resolution.
Caption: Proposed synthetic workflow for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine.
Experimental Protocol: Synthesis of Racemic Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine
Step 1: Synthesis of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one (Intermediate C)
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To a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one.
Step 2: Reductive Amination to form Racemic Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine (Compound E)
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Dissolve 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one (1 equivalent) in methanol.
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Add a solution of methylamine (excess, e.g., 40% in water or as a solution in methanol).
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Stir the mixture for 1 hour at room temperature to form the imine intermediate.
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Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic product.
Chiral Resolution
The separation of the (S)-enantiomer can be achieved by forming diastereomeric salts with a chiral resolving agent.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Step 3: Chiral Resolution of Racemic Amine
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Dissolve the racemic amine in a minimal amount of a suitable solvent, such as methanol or ethanol.
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Add a solution of a chiral acid, for example, L-(+)-tartaric acid (0.5 equivalents), in the same solvent.
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Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.
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The less soluble diastereomeric salt will crystallize out. Collect the crystals by filtration.
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Recrystallize the diastereomeric salt from the same solvent to improve enantiomeric purity.
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Liberate the free base of the desired (S)-enantiomer by treating the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.
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Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine.
Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet in the range of δ 7.2-7.4 ppm. - Methine proton (CH-Ph): A multiplet or doublet of doublets. - Methyl protons (N-CH₃): A singlet. - Pyrrolidine and ethyl bridge protons: A series of complex multiplets in the aliphatic region. |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-145 ppm. - Methine carbon (CH-Ph): A signal in the downfield aliphatic region. - Methyl carbon (N-CH₃): A signal in the upfield aliphatic region. - Pyrrolidine and ethyl bridge carbons: Signals in the aliphatic region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 204. - Key Fragmentation Pattern: Likely fragmentation would involve cleavage of the C-C bond between the phenyl-bearing carbon and the ethyl-pyrrolidine moiety, leading to characteristic fragments. |
| Infrared (IR) Spectroscopy | - N-H stretch (if protonated): Broad absorption in the range of 2400-2800 cm⁻¹. - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹. |
Pharmacological Profile and Mechanism of Action
The pharmacological properties of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine have not been extensively documented in peer-reviewed literature. However, its structural similarity to other psychoactive phenethylamines and cathinones containing a pyrrolidine ring suggests that it likely acts as a monoamine transporter inhibitor.[1]
Proposed Mechanism of Action
It is hypothesized that this compound may inhibit the reuptake of one or more monoamine neurotransmitters (dopamine, norepinephrine, and/or serotonin) by binding to their respective transporters (DAT, NET, and SERT) in the synaptic cleft. This inhibition would lead to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling.
Caption: Proposed mechanism of action at the monoaminergic synapse.
Potential Applications
Given its putative mechanism of action, (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine holds potential for several applications in research and drug development:
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Neuroscience Research: As a research tool to probe the structure and function of monoamine transporters.
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Drug Discovery: As a lead compound for the development of novel therapeutics for conditions related to monoaminergic dysfunction, such as depression, ADHD, or substance use disorders.
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Novel Psychoactive Substances: Its potential as a psychoactive substance makes it a compound of interest in forensic and toxicological analysis.
Conclusion
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine is a chiral molecule with significant potential in the fields of medicinal chemistry and neuropharmacology. While detailed experimental data is currently sparse, this guide provides a robust framework for its synthesis, characterization, and likely pharmacological profile based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate its physicochemical properties, establish a validated synthetic route, and comprehensively characterize its pharmacological and toxicological profile. Such studies will be crucial in determining its potential as a therapeutic agent or its implications as a novel psychoactive substance.
References
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Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. (URL: [Link])
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1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (URL: [Link])
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC - PubMed Central. (URL: [Link])
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Neuropharmacology of Synthetic Cathinones - PMC - PubMed Central. (URL: [Link])
